molecular formula C17H10ClF4N3OS2 B2761618 2-chloro-6-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391874-71-8

2-chloro-6-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2761618
CAS RN: 391874-71-8
M. Wt: 447.85
InChI Key: YUOGEMMXFRYNCN-UHFFFAOYSA-N
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Description

The compound “2-chloro-6-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a thiadiazole group, and a trifluoromethyl group. These groups could potentially give the compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and thiadiazole groups would likely contribute to the compound’s rigidity, while the trifluoromethyl group could add electron-withdrawing character .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide, thiadiazole, and trifluoromethyl groups. Each of these groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the benzamide, thiadiazole, and trifluoromethyl groups could affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research on thiadiazole derivatives, such as the convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles, demonstrates the versatility of thiadiazoles in chemical synthesis. These compounds can be prepared through reactions involving thioamides and electrophilic reagents, highlighting the potential for creating diverse molecular structures with various applications in material science and pharmaceuticals (Takikawa et al., 1985).

Antimicrobial Applications

The antimicrobial activity of fluorinated compounds, including thiadiazole and benzothiazole derivatives, is a significant area of research. Studies have explored the synthesis and antimicrobial efficacy of these compounds against a range of pathogens. For instance, certain thiourea derivatives have shown potential as novel anti-microbial agents with antibiofilm properties, indicating the promise of fluorinated thiadiazoles in developing new treatments for bacterial infections (Limban et al., 2011).

Anticancer and Antitumor Activity

Fluorinated benzothiazoles and related compounds have been investigated for their anticancer and antitumor activities. Research indicates that these compounds can exhibit potent cytotoxic effects in vitro against various cancer cell lines, suggesting their potential use in cancer therapy. The specific structural modifications, such as fluorination, play a crucial role in enhancing the biological activity of these molecules (Hutchinson et al., 2001).

Material Science Applications

The development of organic semiconductors using fluorinated thiadiazole derivatives highlights the application of these compounds in the field of material science. For example, the synthesis and implementation of benzo[d][1,2,3]thiadiazole derivatives in semiconducting polymers for optoelectronic devices showcase the impact of fluorination on the electronic and structural properties of materials (Chen et al., 2016).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

properties

IUPAC Name

2-chloro-6-fluoro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF4N3OS2/c18-11-5-2-6-12(19)13(11)14(26)23-15-24-25-16(28-15)27-8-9-3-1-4-10(7-9)17(20,21)22/h1-7H,8H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOGEMMXFRYNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF4N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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